molecular formula C16H14F3NO B5418703 2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5418703
M. Wt: 293.28 g/mol
InChI Key: GKNZXKSCRQDCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential use in scientific research.

Mechanism of Action

TFMPP is a selective serotonin receptor agonist, which means it binds to and activates specific serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
TFMPP has been found to have a range of biochemical and physiological effects, including the modulation of serotonin receptor activity, the regulation of neurotransmitter release, and the modulation of ion channel activity. It has also been found to have anxiogenic and hallucinogenic effects, which may be related to its ability to activate specific serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for serotonin receptors. However, it also has several limitations, including its potential for toxicity and the need for careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on TFMPP, including the development of more selective and potent serotonin receptor agonists, the study of the role of specific serotonin receptors in the regulation of mood and anxiety, and the investigation of the potential therapeutic applications of TFMPP and other phenylpiperazine derivatives in the treatment of psychiatric disorders. Overall, TFMPP represents a promising area of research for scientists interested in the study of serotonin receptors and their role in the regulation of mood, anxiety, and other physiological processes.

Synthesis Methods

The synthesis of TFMPP involves the reaction between 2-trifluoromethylphenylhydrazine and 2-methylphenylacetyl chloride in the presence of a base. The reaction yields TFMPP as a white crystalline solid with a melting point of 216-218°C.

Scientific Research Applications

TFMPP has been used extensively in scientific research to study its mechanism of action and biochemical and physiological effects. It has been found to have a wide range of potential applications in the field of neuroscience, including the study of serotonin receptors and their role in the regulation of mood, anxiety, and other physiological processes.

properties

IUPAC Name

2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c1-11-6-2-3-7-12(11)10-15(21)20-14-9-5-4-8-13(14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNZXKSCRQDCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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